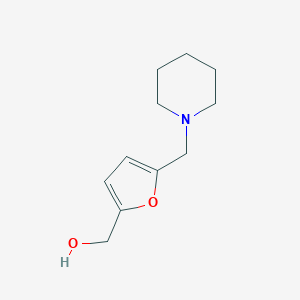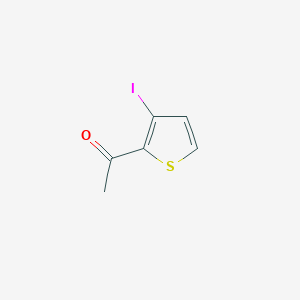
1-(3-Iodothiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Iodothiophen-2-yl)ethanone is an organic compound that belongs to the family of thiophene derivatives. It is a yellowish powder that is used as a reagent in organic synthesis. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Mechanism Of Action
The mechanism of action of 1-(3-Iodothiophen-2-yl)ethanone is not fully understood. However, it is believed that the compound exerts its biological activities through the inhibition of certain enzymes and metabolic pathways. It has been shown to inhibit the growth of various microorganisms by interfering with their metabolic processes.
Biochemical And Physiological Effects
1-(3-Iodothiophen-2-yl)ethanone has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. This compound has also been shown to exhibit anti-inflammatory and antioxidant activities.
Advantages And Limitations For Lab Experiments
The use of 1-(3-Iodothiophen-2-yl)ethanone in laboratory experiments has several advantages and limitations. One of the main advantages is its high purity and stability, which makes it an ideal reagent for organic synthesis. However, its high cost and limited availability can be a significant limitation for some researchers.
Future Directions
There are several future directions for the research and development of 1-(3-Iodothiophen-2-yl)ethanone. One of the most promising areas of research is the synthesis of novel organic electronic materials using this compound as a building block. This could lead to the development of more efficient and cost-effective organic solar cells and light-emitting diodes.
Another potential area of research is the development of new drugs and pharmaceuticals based on the structure of 1-(3-Iodothiophen-2-yl)ethanone. This compound has been shown to exhibit significant antimicrobial and antifungal activities, which could be further explored for the treatment of various infectious diseases.
Conclusion:
In conclusion, 1-(3-Iodothiophen-2-yl)ethanone is a unique and versatile compound that has gained significant attention in the scientific community. Its potential applications in various fields of science, including medicinal chemistry, materials science, and organic electronics, make it a valuable reagent for research and development. Further studies are needed to explore its full potential and to develop new and innovative applications.
Synthesis Methods
The synthesis of 1-(3-Iodothiophen-2-yl)ethanone can be achieved through several different methods. One of the most common methods is the reaction of 2-acetylthiophene with iodine and potassium hydroxide in the presence of a suitable solvent. This reaction leads to the formation of the desired compound with high yield and purity.
Scientific Research Applications
1-(3-Iodothiophen-2-yl)ethanone has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been shown to exhibit significant antimicrobial and antifungal activities. It has also been investigated for its potential use as a building block in the synthesis of novel drugs and pharmaceuticals.
In materials science, 1-(3-Iodothiophen-2-yl)ethanone has been used as a precursor for the synthesis of various organic electronic materials, including conductive polymers and organic semiconductors. This compound has also been studied for its potential use in the fabrication of organic solar cells and light-emitting diodes.
properties
IUPAC Name |
1-(3-iodothiophen-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAYWIOYHXDYKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CS1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356002 |
Source


|
| Record name | 2-acetyl-3-iodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Iodothiophen-2-yl)ethanone | |
CAS RN |
89380-60-9 |
Source


|
| Record name | 2-acetyl-3-iodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

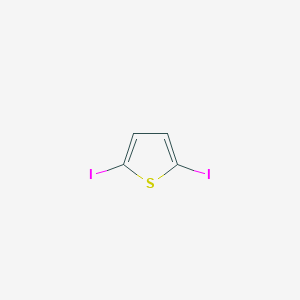
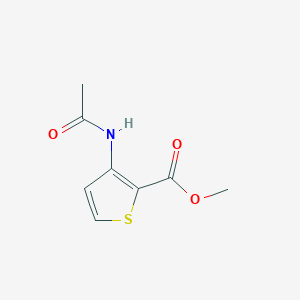
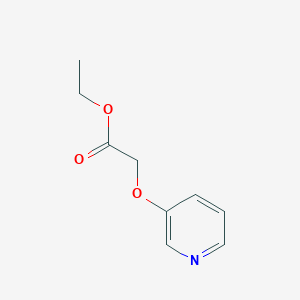
![Thieno[2,3-c][1,5]naphthyridine](/img/structure/B186509.png)
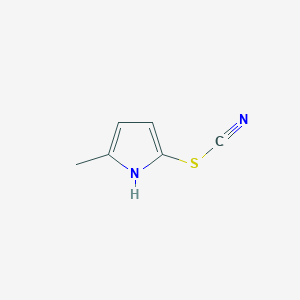
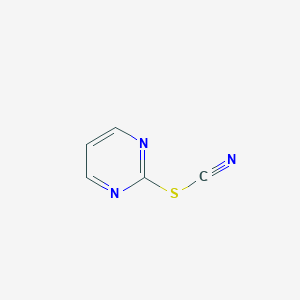
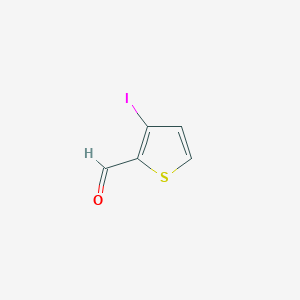
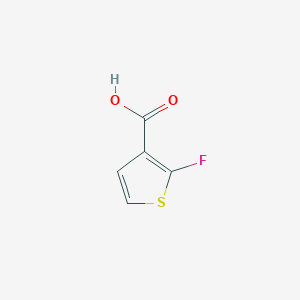
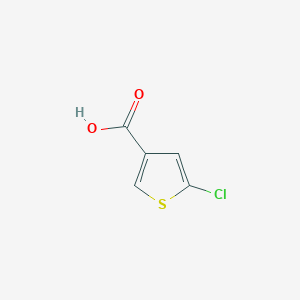
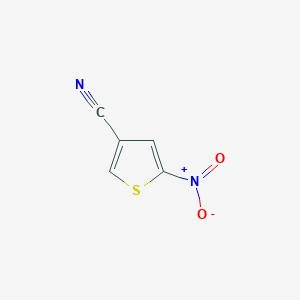
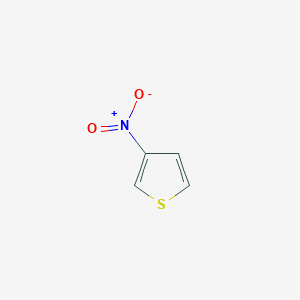
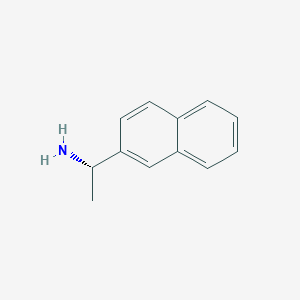
![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B186526.png)
